molecular formula C18H19Cl2NO2 B144135 (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide CAS No. 130203-74-6

(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide

Cat. No. B144135
M. Wt: 352.3 g/mol
InChI Key: QJAXJTDUOBFFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide, also known as CB1 antagonist/inverse agonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is primarily located in the brain and is involved in the regulation of appetite, energy metabolism, and reward pathways. By blocking this receptor, the compound reduces the activity of the endocannabinoid system, which is overactive in conditions such as obesity and addiction.

Biochemical And Physiological Effects

The biochemical and physiological effects of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide are mainly related to its action on the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor. By blocking this receptor, the compound reduces food intake, body weight, and improves glucose metabolism. It also reduces drug-seeking behavior in preclinical models of addiction.

Advantages And Limitations For Lab Experiments

One of the main advantages of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is its specificity for the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its use is limited by its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide. One area of interest is the development of more potent and selective (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonists/inverse agonists that can be used in clinical trials for the treatment of obesity, diabetes, and addiction. Another area of interest is the investigation of the role of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor in other diseases such as cancer and neurodegenerative disorders. Additionally, the development of new delivery methods to improve the solubility and bioavailability of this compound is an important direction for future research.
Conclusion:
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Its mechanism of action involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is involved in the regulation of appetite, energy metabolism, and reward pathways. While there are limitations to its use, there are several future directions for research on this compound that may lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a multistep process that involves the reaction of 4-chlorobenzylamine with 4-chloro-α-bromoacetophenone, followed by the addition of 2-hydroxybutylamine to form the final product. The purity of the compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. As a (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonist/inverse agonist, it has been shown to reduce food intake, body weight, and improve glucose metabolism in animal models. Additionally, it has been found to reduce drug-seeking behavior in preclinical models of addiction.

properties

CAS RN

130203-74-6

Product Name

(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide

InChI

InChI=1S/C18H19Cl2NO2/c1-2-16(22)11-21-18(23)17(12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16-17,22H,2,11H2,1H3,(H,21,23)

InChI Key

QJAXJTDUOBFFJZ-UHFFFAOYSA-N

SMILES

CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O

Canonical SMILES

CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O

synonyms

1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol
1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol, (S) isomer
Cl-DPAB

Origin of Product

United States

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